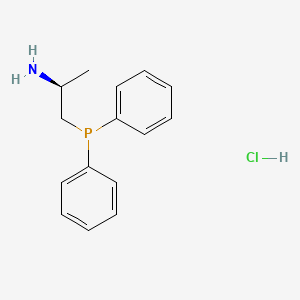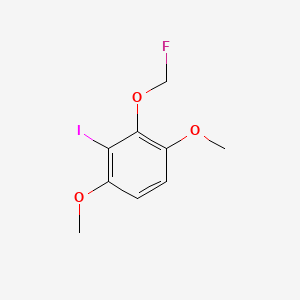
2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-(ethylthio)-5-(methylthio)- is a heterocyclic compound with the molecular formula C8H10S2. It is a derivative of thiophene, which is a five-membered ring containing four carbon atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-(ethylthio)-5-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-methylthiophene with ethylthiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes. For example, the production of thiophene itself can be achieved through the reaction of buta-1,3-diene with sulfur in the presence of a phosphoric acid catalyst. Similar catalytic methods can be adapted for the synthesis of thiophene, 2-(ethylthio)-5-(methylthio)- .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(ethylthio)-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Thiophene, 2-(ethylthio)-5-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of thiophene, 2-(ethylthio)-5-(methylthio)- involves its interaction with various molecular targets. The sulfur atoms in the thiophene ring can participate in electron-donating and electron-withdrawing interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: A derivative with a methyl group attached to the thiophene ring.
2-Ethylthiophene: A derivative with an ethyl group attached to the thiophene ring.
Uniqueness
Thiophene, 2-(ethylthio)-5-(methylthio)- is unique due to the presence of both ethylthio and methylthio groups on the thiophene ring. This dual substitution can enhance its reactivity and make it suitable for specific applications that other thiophene derivatives may not be able to achieve .
Properties
CAS No. |
61809-22-1 |
|---|---|
Molecular Formula |
C7H10S3 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C7H10S3/c1-3-9-7-5-4-6(8-2)10-7/h4-5H,3H2,1-2H3 |
InChI Key |
RXHMHPLWCFWOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


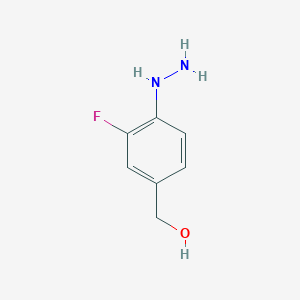
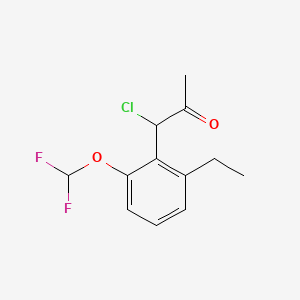
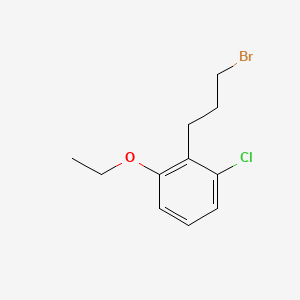
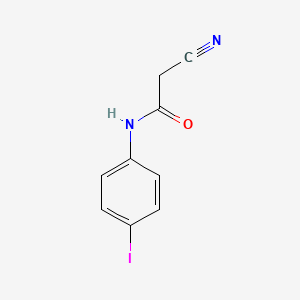
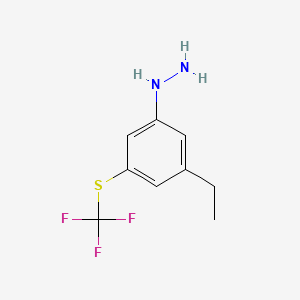
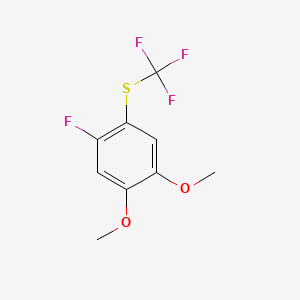
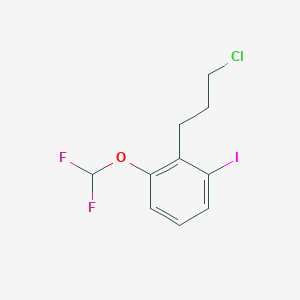
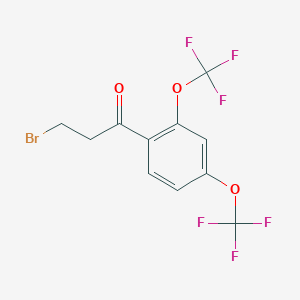
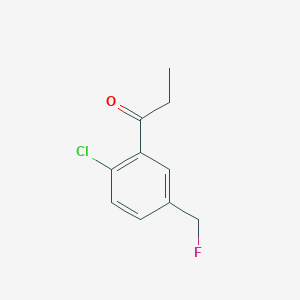

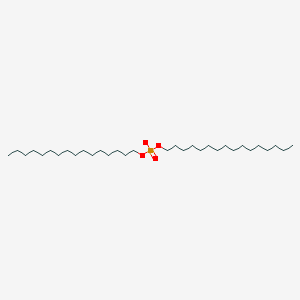
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)
